molecular formula C19H16F3N7O B15104635 3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(3,4,5-trifluorophenyl)propanamide

3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(3,4,5-trifluorophenyl)propanamide

Cat. No.: B15104635
M. Wt: 415.4 g/mol
InChI Key: LJOAZJNTBWCPLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[6-(3,5-Dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(3,4,5-trifluorophenyl)propanamide is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core substituted with a 3,5-dimethylpyrazole moiety at position 4. Such structural motifs are common in kinase inhibitors and other therapeutic agents due to their ability to engage in hydrogen bonding, π-π stacking, and steric interactions with biological targets .

The compound’s design integrates multiple pharmacophoric elements:

  • The triazolo-pyridazine core provides a rigid, planar structure conducive to binding enzyme active sites.
  • The 3,5-dimethylpyrazole substituent may modulate solubility and steric bulk.

Properties

Molecular Formula

C19H16F3N7O

Molecular Weight

415.4 g/mol

IUPAC Name

3-[6-(3,5-dimethylpyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(3,4,5-trifluorophenyl)propanamide

InChI

InChI=1S/C19H16F3N7O/c1-10-7-11(2)28(26-10)17-4-3-15-24-25-16(29(15)27-17)5-6-18(30)23-12-8-13(20)19(22)14(21)9-12/h3-4,7-9H,5-6H2,1-2H3,(H,23,30)

InChI Key

LJOAZJNTBWCPLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NN3C(=NN=C3CCC(=O)NC4=CC(=C(C(=C4)F)F)F)C=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(3,4,5-trifluorophenyl)propanamide typically involves multiple steps One common approach starts with the preparation of the pyrazole ring, followed by the formation of the triazole and pyridazine ringsThe reactions are usually carried out under anhydrous conditions using solvents like benzene or dimethylformamide (DMF) and catalysts such as palladium or copper salts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(3,4,5-trifluorophenyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(3,4,5-trifluorophenyl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(3,4,5-trifluorophenyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of signal transduction or disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally analogous compounds reveals key differences in substituent effects, core heterocycles, and biological activity. Below is a detailed comparison based on available literature and structural analogs:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Substituents Key Properties/Activities References
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine 6-(3,5-dimethylpyrazole); N-(3,4,5-trifluorophenyl)propanamide Hypothesized kinase inhibition; High lipophilicity (ClogP ~3.5*)
3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole Pyrazoline 4-Fluorophenyl; Carbaldehyde Confirmed crystallographic stability
5-(4-Bromophenyl)-3-(4-fluorophenyl)-pyrazoline Pyrazoline 4-Bromophenyl; Carbaldehyde Enhanced halogen bonding potential
1-[3-(4-Fluorophenyl)-5-phenyl-pyrazol-1-yl]propanone Pyrazoline Propanone; 4-Fluorophenyl Moderate solubility (LogS ~-3.2*)

Key Observations:

Core Heterocycle Differences: The target compound’s triazolo-pyridazine core offers greater rigidity and π-electron density compared to the pyrazoline derivatives in . This likely enhances target binding affinity but may reduce solubility. Pyrazoline analogs (e.g., compounds 1–4 in ) exhibit conformational flexibility due to their non-fused dihydro-pyrazole rings, which could favor entropic penalties during binding .

Substituent Effects: The 3,4,5-trifluorophenyl group in the target compound introduces stronger electron-withdrawing effects and higher lipophilicity than the 4-fluorophenyl or 4-bromophenyl groups in pyrazoline analogs. This may improve blood-brain barrier penetration but increase metabolic stability challenges.

Crystallographic Insights :

  • confirms that fluorinated and halogenated pyrazoline derivatives form stable crystal lattices due to intermolecular halogen bonds and C–H···F interactions. Similar packing behavior is anticipated for the target compound’s trifluorophenyl group, though its fused core may alter crystallization tendencies .

Computational Predictions: Hypothetical data: The target compound’s ClogP (calculated partition coefficient) is estimated to be ~3.5, significantly higher than pyrazoline analogs (e.g., compound 4 in : ClogP ~2.1).

Biological Activity

The compound 3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(3,4,5-trifluorophenyl)propanamide is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H18F3N7C_{19}H_{18}F_{3}N_{7} with a molecular weight of approximately 409.39 g/mol. The structure contains multiple functional groups that contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit a variety of biological activities, including:

  • Antitumor Activity : Compounds containing a pyrazole moiety have been shown to possess significant antitumor properties. For instance, derivatives have demonstrated efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and proliferation .
  • Inhibition of Protein Kinases : Many pyrazole derivatives act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In vitro studies have shown that modifications on the pyrazole ring can enhance selectivity and potency against specific CDKs .

Antitumor Effects

A study investigated the antitumor effects of a related compound in xenograft models of leukemia and breast cancer. The results indicated that the compound significantly reduced tumor size and improved survival rates in treated mice compared to controls .

Kinase Inhibition

Another research focused on the structure-activity relationship (SAR) of pyrazole derivatives. The findings revealed that certain substitutions on the pyrazole ring led to increased potency against CDK2 and CDK9, with IC50 values reported as low as 0.36 µM for CDK2 . This suggests that the target compound may exhibit similar or enhanced inhibitory effects.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTargetIC50 (µM)Reference
Compound AAntitumorMV4;11 Cells0.25
Compound BCDK InhibitionCDK20.36
Compound CAntiproliferativeHeLa Cells0.50

The proposed mechanism of action for compounds similar to the target compound includes:

  • Inhibition of Kinase Activity : By binding to ATP-binding sites on kinases, these compounds prevent phosphorylation events critical for cell cycle progression.
  • Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells through mitochondrial disruption and activation of caspases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.